2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile
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Overview
Description
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile is a compound that features an indole ring fused with a pyrrolidine ring and an acetonitrile group. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The pyrrolidine ring can be introduced through a subsequent reaction with a suitable reagent, such as pyrrolidine, under basic conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific structure, which combines the indole and pyrrolidine rings with an acetonitrile group, potentially offering distinct biological activities and applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-14(17-7-3-4-8-17)12-10-16-13-6-2-1-5-11(12)13/h1-2,5-6,10,14,16H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGJXAQYQUFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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